molecular formula C8HBrF6O B13917216 1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone

1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B13917216
M. Wt: 306.99 g/mol
InChI Key: VXTZKFYHAACXPJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone is a chemical compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a trifluoroethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a trifluoroethanone group. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques is common in industrial settings to monitor and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

    Addition Reactions: The trifluoroethanone group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation or reduction reactions may produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-2,4,6-trifluoro-phenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of both bromine and multiple fluorine atoms on the phenyl ring, along with the trifluoroethanone group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8HBrF6O

Molecular Weight

306.99 g/mol

IUPAC Name

1-(3-bromo-2,4,6-trifluorophenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8HBrF6O/c9-5-3(11)1-2(10)4(6(5)12)7(16)8(13,14)15/h1H

InChI Key

VXTZKFYHAACXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)C(=O)C(F)(F)F)F

Origin of Product

United States

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